Morpholino(3-phenylazepan-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

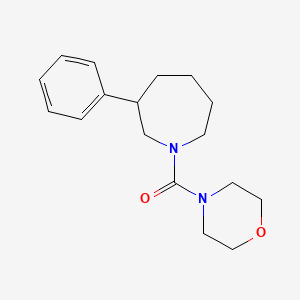

Morpholino(3-phenylazepan-1-yl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring attached to a 3-phenylazepane moiety through a methanone linkage, making it a versatile molecule for research and industrial purposes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(3-phenylazepan-1-yl)methanone typically involves the reaction of morpholine with 3-phenylazepan-1-one under specific conditions. The process may include:

Starting Materials: Morpholine and 3-phenylazepan-1-one.

Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst like triethylamine.

Procedure: The reactants are mixed and stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve:

Batch or Continuous Flow Reactors: To ensure consistent quality and scalability.

Automation: Use of automated systems to control reaction parameters precisely.

Purification: Advanced purification methods like high-performance liquid chromatography (HPLC) to achieve high purity levels.

化学反応の分析

Types of Reactions

Morpholino(3-phenylazepan-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield morpholino(3-phenylazepan-1-yl)methanol.

Reduction: Can produce morpholino(3-phenylazepan-1-yl)methane.

Substitution: Results in various substituted morpholino derivatives.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

Morpholino(3-phenylazepan-1-yl)methanone serves as a versatile building block for synthesizing more complex molecules. Its unique morpholino and azepane structures allow for the creation of derivatives that can exhibit varied chemical properties. For example, it can undergo oxidation to yield morpholino(3-phenylazepan-1-yl)methanol or reduction to produce morpholino(3-phenylazepan-1-yl)methane, thus expanding the scope of synthetic applications.

Biological Research

Enzyme Inhibition Studies

In biological contexts, this compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can interact with specific enzymes, altering their activity and leading to various biological outcomes. This property is particularly valuable in drug discovery, where the modulation of enzyme activity can lead to therapeutic benefits .

Cancer Therapeutics

Research indicates that this compound may play a role in cancer treatment. It has been found effective in preclinical models of various cancers, including non-small cell lung cancer and melanoma. The compound appears to inhibit cell viability by inducing endoplasmic reticulum stress through calcium release mechanisms, which is crucial for triggering apoptosis in cancer cells .

Pharmaceutical Development

Therapeutic Applications

The compound has been explored for its potential therapeutic applications beyond cancer. It has shown promise in treating proliferative disorders due to its ability to modulate signaling pathways involved in cell growth and differentiation. Specifically, it may inhibit the hedgehog signaling pathway, which is often dysregulated in cancers .

Industrial Applications

Material Science

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for formulating advanced materials that require specific mechanical or thermal characteristics.

Case Studies

-

Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that this compound effectively reduced cell viability through apoptosis induction mechanisms linked to calcium signaling pathways . -

Mechanochemical Synthesis Applications

Research on mechanochemical synthesis has highlighted the efficiency of this compound as a reactant under ball milling conditions, showcasing its utility in producing high-yield reactions with minimal solvent use .

作用機序

The mechanism by which Morpholino(3-phenylazepan-1-yl)methanone exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological outcomes. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

類似化合物との比較

Similar Compounds

Morpholino(3-phenylpiperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of an azepane ring.

Morpholino(3-phenylpyrrolidin-1-yl)methanone: Contains a pyrrolidine ring, offering different chemical properties.

Uniqueness

Morpholino(3-phenylazepan-1-yl)methanone is unique due to its azepane ring, which provides distinct steric and electronic properties compared to its analogs. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

生物活性

Morpholino(3-phenylazepan-1-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Overview of Morpholino Compounds

Morpholinos are synthetic oligonucleotides that have been widely used in molecular biology and therapeutic applications. They function primarily by binding to RNA, thereby blocking ribosome assembly, altering splicing, and inhibiting microRNA activity . The unique structure of morpholinos allows them to be highly specific and effective in modulating gene expression.

The biological activity of this compound can be attributed to several mechanisms:

- Ribosomal Blocking : By binding to mRNA, morpholinos can prevent the translation of specific proteins, which is crucial in the context of diseases where certain proteins contribute to pathology.

- Splice Modulation : Morpholinos can interfere with splicing processes by binding to splice junctions, which may lead to the production of functional protein isoforms that are otherwise not produced due to splicing errors.

- MicroRNA Inhibition : They can also inhibit the maturation and activity of microRNAs, which play significant roles in post-transcriptional regulation of gene expression .

Therapeutic Applications

Morpholino compounds have been explored for various therapeutic applications, particularly in genetic disorders and cancer treatment. The modulation of the hedgehog signaling pathway is one area where this compound may have potential benefits. This pathway is critical for cell proliferation and differentiation, and its aberrant activation is associated with several cancers .

Case Studies

- Spinal Muscular Atrophy (SMA) : Research has demonstrated that morpholino-based antisense oligonucleotides can enhance the expression of survival motor neuron (SMN) proteins in SMA models. For instance, a specific morpholino targeting the SMN2 gene showed a significant increase in lifespan and body weight in treated mice .

- Cancer Therapeutics : A study on azaindole-based compounds indicated that similar morpholino structures could induce a novel form of cell death known as methuosis in various cancer cell lines. This non-apoptotic cell death mechanism presents a promising avenue for cancer treatment without the typical side effects associated with traditional therapies .

Table 1: Summary of Biological Activities

Table 2: Case Study Outcomes

Research Findings

Recent studies have highlighted the versatility and efficacy of this compound in various biological contexts:

- Efficacy in Gene Therapy : Morpholinos have shown promise in gene therapy applications, particularly for genetic disorders like SMA where they can effectively modify splicing events to produce functional proteins .

- Potential in Oncology : The ability to induce non-apoptotic cell death mechanisms opens new therapeutic strategies for cancer treatment, potentially minimizing side effects compared to conventional chemotherapy .

特性

IUPAC Name |

morpholin-4-yl-(3-phenylazepan-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c20-17(18-10-12-21-13-11-18)19-9-5-4-8-16(14-19)15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELGOKLKVRZENO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。